An In-depth Technical Guide to 2,5-Dibromo-4-nitropyridine (CAS No. 221241-31-2)
An In-depth Technical Guide to 2,5-Dibromo-4-nitropyridine (CAS No. 221241-31-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dibromo-4-nitropyridine, a key building block in modern organic synthesis. The document delves into its chemical and physical properties, outlines a probable synthetic pathway, and explores its reactivity, with a particular focus on its utility in the development of novel therapeutics. Safety protocols and handling procedures are also detailed to ensure its effective and safe use in a laboratory setting.
Introduction: A Versatile Heterocyclic Intermediate
2,5-Dibromo-4-nitropyridine is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique arrangement of two bromine atoms and a nitro group on the pyridine core makes it a versatile substrate for a variety of chemical transformations. The electron-withdrawing nature of the nitro group, combined with the presence of two distinct halogen leaving groups, allows for selective and sequential reactions, providing access to a diverse range of substituted pyridine scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science. Pyridine and its derivatives are integral components of many pharmaceuticals, agrochemicals, and functional materials.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of 2,5-Dibromo-4-nitropyridine is essential for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 221241-31-2 | [1] |
| Molecular Formula | C₅H₂Br₂N₂O₂ | [1] |
| Molecular Weight | 281.89 g/mol | [2][3] |
| Appearance | Pale yellow crystalline powder | [2] |
| Melting Point | 121-124 °C | [2] |
| Storage Conditions | Store at 0-8°C under an inert atmosphere. | [2] |
Synthesis and Mechanistic Considerations
While a specific, detailed experimental protocol for the synthesis of 2,5-Dibromo-4-nitropyridine is not explicitly available in the reviewed literature, a plausible synthetic route can be postulated based on established pyridine chemistry. The likely precursor for this compound is 2,5-dibromopyridine. The synthesis would then involve a nitration step.
Postulated Synthetic Pathway: Nitration of 2,5-Dibromopyridine
The introduction of a nitro group onto the 2,5-dibromopyridine ring is an electrophilic aromatic substitution reaction. The directing effects of the existing substituents will govern the position of nitration. The bromine atoms are deactivating but ortho-, para-directing, while the pyridine nitrogen is strongly deactivating. The nitration would likely proceed via the use of a nitrating agent such as a mixture of nitric acid and sulfuric acid.
Caption: Selective nucleophilic aromatic substitution on 2,5-Dibromo-4-nitropyridine.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bonds in 2,5-Dibromo-4-nitropyridine are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents onto the pyridine ring.
Example: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of the bromopyridine with an organoboronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used in drug discovery to synthesize biaryl compounds, which are common motifs in bioactive molecules. [4][5][6]The differential reactivity of the two C-Br bonds could potentially allow for selective and sequential cross-coupling reactions.
Experimental Protocol for a Generic Suzuki-Miyaura Coupling:
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To a reaction vessel under an inert atmosphere, add 2,5-Dibromo-4-nitropyridine, the desired arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
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Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and perform an aqueous workup.
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Purify the crude product by column chromatography to obtain the desired coupled product.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. The resulting aminopyridine is a versatile intermediate that can undergo a wide range of further transformations, including acylation, alkylation, and diazotization followed by substitution.
Applications in Medicinal Chemistry
While specific examples of the use of 2,5-Dibromo-4-nitropyridine in drug discovery are not prevalent in the searched literature, its structural motifs are found in various bioactive molecules. Substituted nitropyridines are known to exhibit a range of biological activities, and the ability to selectively functionalize this scaffold makes it a promising starting material for the synthesis of novel drug candidates. For instance, pyrrolopyrimidine compounds, which can be synthesized from substituted pyridines, have been investigated as protein kinase inhibitors for the treatment of diseases such as cancer and autoimmune disorders. [7]
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for 2,5-Dibromo-4-nitropyridine was not found, the safety information for closely related compounds provides essential guidance.
General Safety Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [8][9][10][11]* Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [8][9]* Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [8][9][10][11]Do not ingest.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [2] Hazard Identification (based on related compounds):
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Skin and Eye Irritation: Likely to be a skin and eye irritant. [10][11]* Respiratory Irritation: May cause respiratory tract irritation. [10][11]* Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. [9][11] Emergency Procedures:
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Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
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Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
2,5-Dibromo-4-nitropyridine is a highly promising and versatile building block for organic synthesis. Its unique combination of functional groups allows for a wide range of selective chemical transformations, making it a valuable tool for the synthesis of complex molecular architectures, particularly in the field of drug discovery. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, will enable researchers to fully exploit the potential of this important chemical intermediate.
References
- CN110759858A - Synthesis method of 2, 5-dibromopyridine.
- CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
-
Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]
- CN105061301A - Synthesis method of 2,5-dibromopyridine.
-
An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. ResearchGate. [Link]
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2,5-Dibromo-4-nitropyridine. Lead Sciences. [Link]
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Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]
- US8324225B2 - Pyrrolopyrimidine compounds and their uses.
-
Experimental and theoretical study on molecular structure and FT-IR, Raman, NMR spectra of 4,4 '-dibromodiphenyl ether. ResearchGate. [Link]
- US6420565B2 - Process for making 2, 5-substituted pyridine.
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Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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